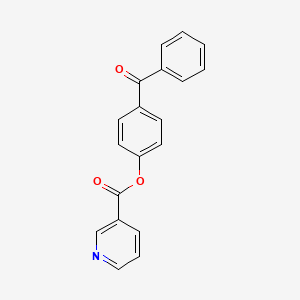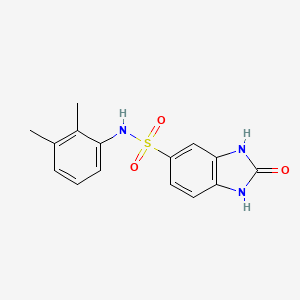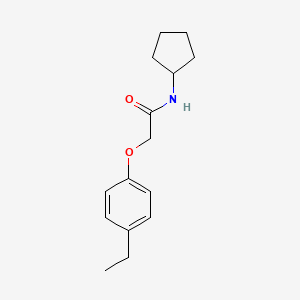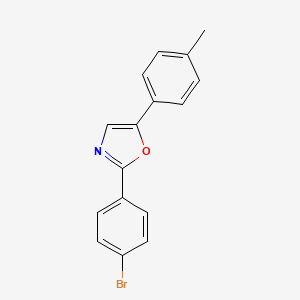![molecular formula C19H16N2O4 B5649258 N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B5649258.png)
N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration of aromatic polyamides and polyimides, as well as various benzamide derivatives, highlights the continuous interest in developing materials with improved chemical and physical properties for advanced applications. Compounds with amide and furamide functionalities often exhibit unique characteristics useful in materials science and organic synthesis.
Synthesis Analysis
The synthesis of aromatic polyamides and polyimides often involves nucleophilic substitution reactions, polycondensation, and chemical cyclization techniques. For instance, Yang and Lin (1994) described the synthesis of aromatic polyamides and polyimides using N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine as a monomer, showcasing the versatility of amide and anhydride functionalities in polymer development (Yang & Lin, 1994).
Molecular Structure Analysis
The molecular structure of aromatic polyamides and related compounds reveals the importance of the amide group in determining the polymer’s properties. Detailed structural analysis by techniques such as NMR and FTIR spectroscopy often highlights the influence of substituents and the polymer backbone on the material's thermal and mechanical properties.
Chemical Reactions and Properties
Aromatic polyamides and polyimides derived from compounds with amide functionalities exhibit a range of chemical reactions, including resistance to solvents and thermal degradation. The incorporation of phenoxy and furamide groups into these polymers can significantly influence their solubility and thermal stability, as demonstrated in the work by Yang and Lin (1995), who investigated the synthesis and properties of such polymers (Yang & Lin, 1995).
Propiedades
IUPAC Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(13-25-16-5-2-1-3-6-16)20-14-8-10-15(11-9-14)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWKLJWKVVOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5798025 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649176.png)
![N,N-dimethyl-2-({[(pyridin-2-ylthio)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5649181.png)
![3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649186.png)

![(1S*,5R*)-3-acetyl-6-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5649211.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649222.png)
![1-(methoxyacetyl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5649227.png)
![8-(9H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5649229.png)



![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5649252.png)
![1-(cyclobutylcarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5649261.png)